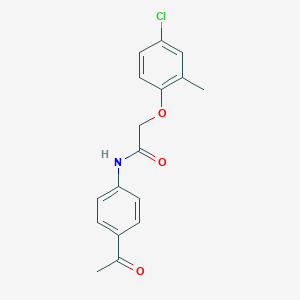
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- An acetyl group attached to a phenyl ring.
- A chloro-substituted methylphenoxy moiety.
- An acetamide functional group .
The molecular formula is C16H16ClNO2, with a molecular weight of approximately 317.77 g/mol. The structural uniqueness suggests various interactions with biological targets, potentially leading to diverse biological activities.
Biological Activity Overview
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various microbial strains.
- Antifungal Activity : Investigated for its ability to inhibit fungal growth.
- Anticancer Effects : Studies suggest it may exhibit cytotoxicity against cancer cell lines.
The specific mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. For instance, similar compounds have shown effects on osteoclast differentiation and bone resorption, indicating potential applications in treating osteoporosis .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
| Receptor Modulation | Potential to modulate receptor activity affecting cellular signaling. |
| Gene Expression Regulation | Could influence the expression of genes related to cell proliferation and apoptosis. |
Case Studies and Research Findings
- Osteoclast Differentiation Inhibition : A study demonstrated that compounds structurally similar to this compound inhibited RANKL-induced osteoclastogenesis in vitro. This suggests potential therapeutic applications for bone-related diseases .
- Cytotoxicity Against Cancer Cells : Preliminary data indicate that related compounds exhibit significant cytotoxic effects on various cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .
- Anti-inflammatory Potential : Research into similar acetamides shows promise in reducing inflammation through inhibition of COX enzymes, which could be relevant for understanding the anti-inflammatory effects of this compound .
Future Directions
Further research is essential to fully elucidate the biological activity and mechanisms of this compound. Key areas for future studies include:
- Detailed pharmacological studies to assess efficacy and safety profiles.
- Investigations into structure-activity relationships (SAR) to optimize therapeutic potential.
- In vivo studies to evaluate the compound's effects within living organisms.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXRYYPIWPBSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352169 |
Source


|
| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-93-2 |
Source


|
| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














